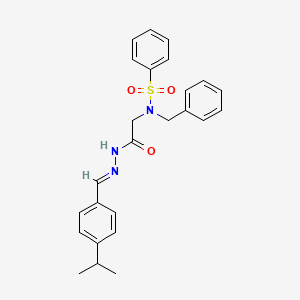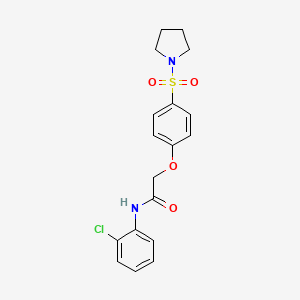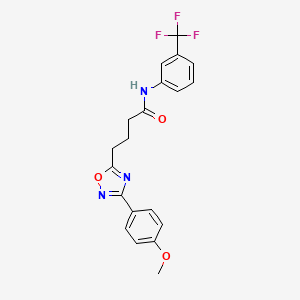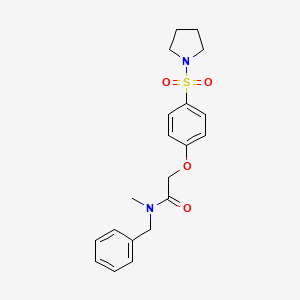
N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases. BMS-986165 is a selective inhibitor of Tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), which are involved in the signaling pathways of several pro-inflammatory cytokines.
Mecanismo De Acción
N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide inhibits TYK2 and JAK1, which are involved in the signaling pathways of several pro-inflammatory cytokines, including IL-12, IL-23, and IFN-γ. By inhibiting these pathways, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide suppresses the production of pro-inflammatory cytokines and reduces inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have potent anti-inflammatory effects in preclinical studies. In a mouse model of psoriasis, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide significantly reduced skin inflammation and improved skin pathology. In a rat model of inflammatory bowel disease, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide reduced colon inflammation and improved colon pathology. These effects were accompanied by a reduction in pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-γ.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for lab experiments, including its potent inhibition of TYK2 and JAK1, its favorable safety profile, and its ability to reduce inflammation in preclinical models of autoimmune diseases. However, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide also has some limitations, including its limited solubility in aqueous solutions and its potential off-target effects on other signaling pathways.
Direcciones Futuras
For N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide include the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the evaluation of its long-term safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves several steps, starting from the reaction of 4-bromoanisole with benzylmagnesium chloride to obtain N-benzyl-4-methoxyaniline. The intermediate is then reacted with N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid to obtain the final product, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. The synthesis of N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been reported in several research articles, and the purity and yield of the compound have been optimized for use in preclinical studies.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been studied extensively in preclinical models of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In these studies, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has shown potent inhibition of TYK2 and JAK1, resulting in the suppression of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-γ. N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed in animal models.
Propiedades
IUPAC Name |
N-benzyl-N-methyl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-21(15-17-7-3-2-4-8-17)20(23)16-26-18-9-11-19(12-10-18)27(24,25)22-13-5-6-14-22/h2-4,7-12H,5-6,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXJLWDWZZZQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

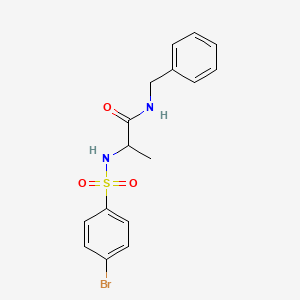
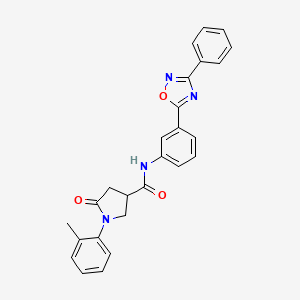
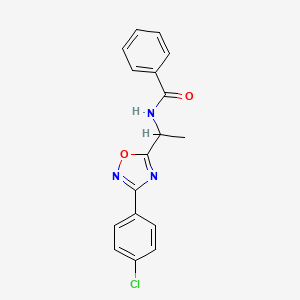
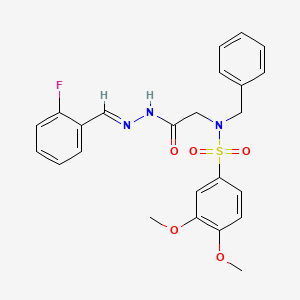
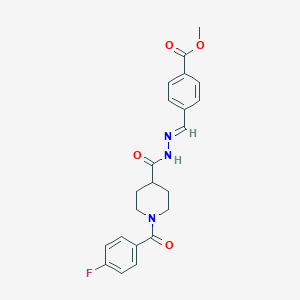
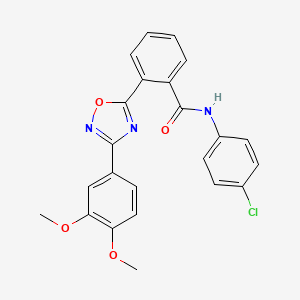
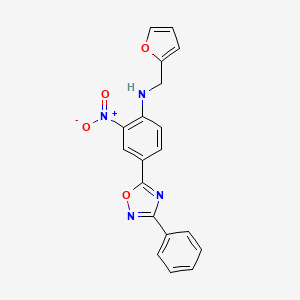
![1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7715670.png)
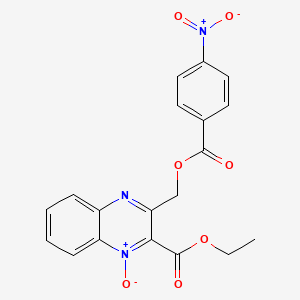
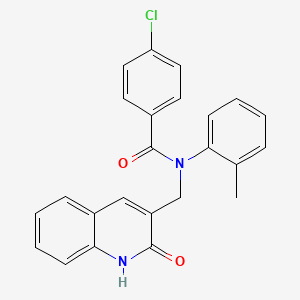
![1,3-dimethyl 5-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzene-1,3-dicarboxylate](/img/structure/B7715682.png)
